molecular formula C21H14F2N4O4S B10939953 Methyl 2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10939953
M. Wt: 456.4 g/mol
InChI Key: VWRPQUMFWGFAFK-UHFFFAOYSA-N
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Description

METHYL 2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a difluorophenoxy group, a furan ring, a thienopyrimidine core, and a carboxylate ester

Preparation Methods

The synthesis of METHYL 2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the difluorophenoxy group: This step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent to introduce the difluorophenoxy group.

    Construction of the furan ring: The furan ring is synthesized through a series of cyclization reactions involving suitable precursors.

    Assembly of the thienopyrimidine core: This step involves the formation of the thienopyrimidine ring system through cyclization reactions.

    Introduction of the carboxylate ester: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

METHYL 2-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.

Properties

Molecular Formula

C21H14F2N4O4S

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C21H14F2N4O4S/c1-10-16-19-25-18(26-27(19)9-24-20(16)32-17(10)21(28)29-2)15-6-4-12(31-15)8-30-14-5-3-11(22)7-13(14)23/h3-7,9H,8H2,1-2H3

InChI Key

VWRPQUMFWGFAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)F)C(=O)OC

Origin of Product

United States

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